Lactoquinomycin B

Descripción

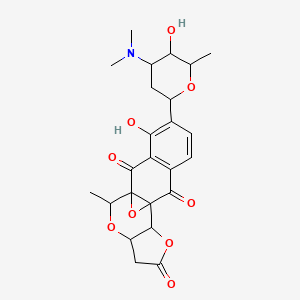

from Streptomyces tanashiensis IM8442T; structure given in first source

Propiedades

Número CAS |

101342-94-3 |

|---|---|

Fórmula molecular |

C24H27NO9 |

Peso molecular |

473.5 g/mol |

Nombre IUPAC |

5-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16,18-trioxapentacyclo[8.7.1.01,10.03,8.011,15]octadeca-3(8),4,6-triene-2,9,13-trione |

InChI |

InChI=1S/C24H27NO9/c1-9-18(27)13(25(3)4)7-14(31-9)11-5-6-12-17(19(11)28)21(30)23-10(2)32-15-8-16(26)33-22(15)24(23,34-23)20(12)29/h5-6,9-10,13-15,18,22,27-28H,7-8H2,1-4H3 |

Clave InChI |

UKGUMAYTBDAONQ-UHFFFAOYSA-N |

SMILES canónico |

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C45C6C(CC(=O)O6)OC(C4(C3=O)O5)C)O)N(C)C)O |

Sinónimos |

lactoquinomycin B |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to Lactoquinomycin B from Streptomyces tanashiensis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Streptomyces tanashiensis, a soil-dwelling actinomycete, is the original producer of Lactoquinomycin B, a pyranonaphthoquinone (PNQ) antibiotic.[1][2] This class of compounds, synthesized via Type II polyketide synthase pathways, exhibits significant biological activities, including antibacterial effects against Gram-positive bacteria and cytotoxicity towards various tumor cell lines.[1][3][4] this compound is structurally a 4a,10a-epoxide derivative of its better-known counterpart, Lactoquinomycin A (also known as medermycin).[1][3] While research has often focused on Lactoquinomycin A, understanding the production of this compound is critical for exploring the full therapeutic potential of this compound family. This document provides a comprehensive technical overview of S. tanashiensis as a source of this compound, detailing its biological properties, biosynthetic pathway, and standardized protocols for its production and analysis.

Physicochemical and Biological Properties of this compound

This compound was first isolated from Streptomyces tanashiensis IM8442T.[1] It is a basic compound with notable physicochemical characteristics that distinguish it from related PNQs. Its biological activity is significant, though generally observed to be less potent than Lactoquinomycin A, an important consideration for structure-activity relationship (SAR) studies.[5] The epoxide structure in this compound is believed to play a key role in modulating its biological activity.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₄H₂₇NO₉ | [1] |

| Molecular Weight | 473 g/mol (as M⁺) | [1] |

| Appearance | Basic substance | [1] |

| Melting Point | 149-152 °C (decomposition) | [1] |

| UV λmax (MeOH) | 239 nm (ε 15,100), 287 nm (ε 3,450), 369 nm (ε 5,300) | [1] |

| IR νmax (CHCl₃) | 1790 cm⁻¹ (γ-lactone), 1700 & 1650 cm⁻¹ (quinone) | [1] |

| Acute Toxicity (LD₅₀) | ~40 mg/kg (IV, mice) |[1] |

Table 2: Comparative Antibacterial Activity (MIC, μg/mL)

| Organism | Lactoquinomycin A | This compound | Reference |

|---|---|---|---|

| MRSA | 0.06 - 2 | 1 - >32 | [5] |

| S. aureus FDA209 | 1.55 - 3.13 | Weak activity | [5] |

| B. subtilis PCI219 | 1.55 - 3.13 | Weak activity |[5] |

Biosynthesis of this compound

This compound is a Type II polyketide.[3] Its biosynthesis begins with the assembly of a polyketide chain from acetate precursor units by a multi-enzyme complex known as a polyketide synthase (PKS). The nascent chain undergoes a series of cyclization and aromatization reactions to form the core three-ring pyranonaphthoquinone aglycone.[3][6] Subsequent tailoring steps, including oxidations and glycosylation, modify this core structure to produce the final bioactive compounds.[5][6] The biosynthesis of this compound is closely related to that of kalafungin, another PNQ produced by S. tanashiensis, and medermycin.[5][7] The formation of this compound specifically involves an epoxidation step that converts Lactoquinomycin A into its 4a,10a-epoxide derivative.[1]

Experimental Protocols

Detailed protocols for the production and analysis of this compound from S. tanashiensis are not extensively published. The following methodologies are synthesized from established procedures for Streptomyces fermentation and the purification of related pyranonaphthoquinone antibiotics.[2][3][7][8]

Fermentation Protocol

This protocol outlines the submerged batch fermentation for producing this compound.

-

Strain and Inoculum Preparation:

-

Obtain a pure culture of Streptomyces tanashiensis (e.g., ATCC 23967, IM8442T).

-

Prepare a seed culture by inoculating a loopful of spores or mycelia into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP-2 medium).

-

Incubate the seed culture at 28°C on a rotary shaker at 180-200 rpm for 48-72 hours until dense growth is observed.

-

-

Production Fermentation:

-

Prepare the production medium. A variety of media can be used for Streptomyces fermentation; an example is provided in Table 3. Sterilize the medium by autoclaving at 121°C for 20 minutes.

-

Inoculate the sterile production medium (e.g., 1 L in a 2.8 L baffled flask) with 5% (v/v) of the seed culture.

-

Incubate the production culture at 28°C with agitation at 180-200 rpm.

-

Monitor the fermentation for 7 to 10 days. Production of pigmented secondary metabolites often occurs in the stationary phase.

-

Table 3: Example Production Medium Composition

| Component | Concentration (g/L) | Purpose |

|---|---|---|

| Soluble Starch | 20.0 | Carbon Source |

| Soybean Meal | 15.0 | Nitrogen & Carbon Source |

| Yeast Extract | 2.0 | Nitrogen & Growth Factors |

| K₂HPO₄ | 0.5 | Phosphate Source / Buffer |

| MgSO₄·7H₂O | 0.5 | Trace Element |

| NaCl | 1.0 | Osmotic Balance |

| CaCO₃ | 2.0 | pH Buffer |

| Distilled Water | to 1 L | Solvent |

| Initial pH | 7.0 - 7.2 | Optimal Growth |

Extraction and Purification Protocol

This protocol describes a general workflow for isolating this compound from the fermentation broth.

-

Harvesting and Initial Extraction:

-

After fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes).

-

Extract the supernatant (culture broth) twice with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

-

Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Chromatographic Purification:

-

Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or chloroform).

-

Subject the dissolved extract to silica gel column chromatography.[8]

-

Elute the column with a step gradient of solvents, for example, a hexane-ethyl acetate system followed by a chloroform-methanol system, to separate fractions based on polarity.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and collect those corresponding to the pigmented compounds.

-

Pool the active fractions containing this compound and concentrate them.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, use semi-preparative Reversed-Phase HPLC (RP-HPLC).

-

A C18 column is typically used with a gradient elution of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid).

-

Monitor the elution profile with a UV-Vis detector at the characteristic wavelengths for this compound (e.g., 239 nm or 369 nm).

-

Collect the peak corresponding to this compound, and confirm its purity and identity using analytical HPLC and mass spectrometry.

-

Antibacterial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

-

Preparation:

-

Prepare a stock solution of purified this compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final DMSO concentration should be kept constant and low (e.g., ≤1%).

-

Prepare a bacterial inoculum of the test strain (e.g., Staphylococcus aureus) adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

-

Incubation and Reading:

-

Add the bacterial inoculum to the wells containing the diluted compound. Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Future Outlook: Strain Improvement

The native yield of this compound from wild-type S. tanashiensis may be insufficient for large-scale drug development. Modern metabolic engineering and synthetic biology approaches offer powerful tools for enhancing production.

-

Genetic Engineering: Overexpression of key biosynthetic genes (e.g., PKS complex, positive regulators) or deletion of genes corresponding to competing metabolic pathways could channel precursors towards this compound synthesis.

-

Fermentation Optimization: A systematic optimization of fermentation parameters—including media components, pH, temperature, and dissolved oxygen—can significantly improve yields.

-

Heterologous Expression: Cloning the this compound biosynthetic gene cluster into a high-producing, genetically tractable host chassis like Streptomyces coelicolor or Streptomyces albus could provide a more robust production platform.[1]

Conclusion

Streptomyces tanashiensis remains the foundational source for the novel antibiotic this compound. While its biological activity appears more moderate than related compounds, its unique epoxide structure makes it a valuable subject for further investigation, particularly in the context of anticancer and antibacterial drug discovery. The protocols and data presented in this guide offer a framework for researchers to systematically produce, purify, and analyze this compound, paving the way for advanced studies in metabolic engineering, mechanism of action, and preclinical development.

References

- 1. Cloning, sequencing and heterologous expression of the medermycin biosynthetic gene cluster of Streptomyces sp. AM-7161: towards comparative analysis of the benzoisochromanequinone gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effective Antibiofilm Polyketides against Staphylococcus aureus from the Pyranonaphthoquinone Biosynthetic Pathways of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Accumulation of a Bioactive Benzoisochromanequinone Compound Kalafungin by a Wild Type Antitumor-Medermycin-Producing Streptomycete Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of pyranonaphthoquinone polyketides reveals diverse strategies for enzymatic carbon-carbon bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of kalafungin in Streptomyces tanashiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lactoquinomycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactoquinomycin B is a naturally occurring pyranonaphthoquinone antibiotic produced by Streptomyces species. As a 4a,10a-epoxide derivative of the more extensively studied Lactoquinomycin A, it possesses a unique chemical architecture that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, consolidating available spectroscopic data and outlining the experimental methodologies employed in its characterization. The guide is intended to serve as a detailed resource for researchers engaged in natural product chemistry, antibiotic development, and related fields.

Chemical Structure

This compound is a complex molecule featuring a pentacyclic core. Its structure was primarily elucidated through nuclear magnetic resonance (NMR) spectroscopy, with direct comparison to its precursor, Lactoquinomycin A.[1] The key structural feature that distinguishes this compound is the presence of an epoxide ring at the 4a,10a position of the naphthoquinone framework.

The molecular formula for this compound is C₂₄H₂₇NO₉, and its molecular weight is 473.47 g/mol . Spectroscopic analyses have provided foundational data for its structural confirmation.[1]

Core Structure and Functional Groups

The chemical structure of this compound is characterized by the following key components:

-

Pyranonaphthoquinone Core: A tetracyclic system consisting of a naphthalene ring fused with a pyran ring and bearing a quinone moiety.

-

Epoxide Ring: A three-membered ring containing an oxygen atom, located at the 4a and 10a positions.

-

Sugar Moiety: An aminosugar, identified as D-angolosamine in the related Lactoquinomycin A, is attached to the core structure.[2]

-

Lactone Ring: A cyclic ester functional group is also present within the molecular framework.

The following DOT script visualizes the chemical structure of this compound.

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers. While the structure has been elucidated, the absolute configuration of all stereocenters has not been definitively established through methods like X-ray crystallography. However, key stereochemical information can be inferred from its relationship to Lactoquinomycin A and through spectroscopic analysis.

The sugar moiety in Lactoquinomycin A has been identified as D-angolosamine through 2D ROESY experiments.[2] Given that this compound is a direct derivative, it is highly probable that it retains the D-angolosamine sugar with the same stereochemistry.

The relative stereochemistry of the pyranonaphthoquinone core and the epoxide ring is crucial for its three-dimensional structure. The formation of the 4a,10a-epoxide introduces two new stereocenters. The precise orientation of this epoxide (i.e., whether it is syn or anti to other substituents on the ring system) has a significant impact on the molecule's overall shape and biological activity. Further investigation using advanced NMR techniques such as NOESY or ROESY, or ideally, single-crystal X-ray diffraction, would be required to unambiguously determine the complete stereostructure.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₇NO₉ | [1] |

| Molecular Weight | 473.17 g/mol | [1] |

| Melting Point | 149-152 °C (dec.) | [1] |

| UV λmax (MeOH) | 239 nm (ε 15,100), 287 nm (ε 3,450), 369 nm (ε 5,300) | [1] |

| IR νmax (CHCl₃) | 1790 cm⁻¹ (γ-lactone), 1700 and 1650 cm⁻¹ (quinone) | [1] |

| Mass Spectrometry | FD-MS m/z 473 (M⁺) | [1] |

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, as reported in the literature.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 5-OH | 12.19 | s | |

| 6-H | 7.62 | d | 8.0 |

| 7-H | 7.72 | t | 8.0 |

| 8-H | 7.37 | d | 8.0 |

| 1-H | 4.67 | d | 2.6 |

| 3-H | 3.51 | d | 2.6 |

| 4-H | 2.30 | m | |

| 4-H | 1.85 | m | |

| 1-CH₃ | 1.55 | s | |

| Sugar Moiety | |||

| 1'-H | 5.43 | d | 2.8 |

| 2'-H | 3.55 | m | |

| 3'-H | 2.89 | dd | 10.4, 4.0 |

| 4'-H | 3.21 | t | 10.4 |

| 5'-H | 3.98 | dq | 10.4, 6.2 |

| 6'-CH₃ | 1.25 | d | 6.2 |

| N(CH₃)₂ | 2.38 | s |

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

| Position | δ (ppm) |

| Aglycone | |

| 1 | 75.8 |

| 3 | 71.9 |

| 4 | 31.6 |

| 4a | 65.5 |

| 5 | 161.8 |

| 5a | 115.7 |

| 6 | 137.0 |

| 7 | 124.5 |

| 8 | 119.5 |

| 9 | 181.7 |

| 9a | 134.1 |

| 10 | 187.3 |

| 10a | 68.1 |

| 11 | 175.1 |

| 1-CH₃ | 25.1 |

| Sugar Moiety | |

| 1' | 99.8 |

| 2' | 68.1 |

| 3' | 67.8 |

| 4' | 72.8 |

| 5' | 69.3 |

| 6' | 18.1 |

| N(CH₃)₂ | 41.4 |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure based on methodologies reported for the isolation of pyranonaphthoquinones from Streptomyces species.[2][3]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Lactoquinomycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactoquinomycin B is a pyranonaphthoquinone antibiotic produced by Streptomyces tanashiensis and Streptomyces bacillaris. As a 4a,10a-epoxide derivative of the more extensively studied Lactoquinomycin A, it has garnered interest for its potential antibacterial and cytotoxic activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a proposed mechanism of action based on its structural similarity to related compounds. All quantitative data are presented in easily comparable tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Physicochemical Properties

This compound is a basic substance with a complex polycyclic structure. Its core physicochemical properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₇NO₉ | [1] |

| Molecular Weight | 473.17 g/mol (FD-MS, M+) | [1] |

| Appearance | Basic substance | [1] |

| Melting Point | 149-152 °C (decomposition) | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Wavelength/Frequency | Molar Absorptivity (ε) | Reference |

| UV-Vis (in MeOH) | 239 nm | 15,100 | [1] |

| 287 nm | 3,450 | [1] | |

| 369 nm | 5,300 | [1] | |

| Infrared (in CHCl₃) | 1790 cm⁻¹ | γ-lactone | [1] |

| 1700 cm⁻¹ | quinone | [1] | |

| 1650 cm⁻¹ | quinone | [1] |

Table 3: ¹H and ¹³C NMR Spectral Data for this compound in MeOH-d₄

Note: The following NMR data is sourced from the supplementary materials of Chung et al., 2021.[2]

¹H NMR (MeOH-d₄)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly provided in a table format in the source. Raw spectra are available in the supplementary figures of the cited literature. |

¹³C NMR (MeOH-d₄)

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly provided in a table format in the source. Raw spectra are available in the supplementary figures of the cited literature. |

Table 4: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Methanol | Soluble | Inferred from experimental protocols[3] |

| Ethanol | Likely soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Likely soluble | [3] |

| Water | Sparingly soluble | General property of similar antibiotics[5] |

| Ethyl Acetate | Soluble | Used for extraction[3] |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces bacillaris

The following protocol is adapted from Chung et al., 2021.[3]

-

Cultivation: Streptomyces bacillaris strain MBTC38 is cultured in a suitable liquid medium, such as colloidal chitin broth, and incubated for several days to allow for the production of secondary metabolites.

-

Extraction: The culture broth is filtered to separate the mycelium. The filtrate is then extracted with an equal volume of ethyl acetate. This process is typically repeated to ensure complete extraction of the compound. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

-

HPLC Purification: The crude extract is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.

-

Column: Agilent Eclipse XDB-C18 (5 µm, 9.4 × 250 mm)

-

Mobile Phase: A gradient of 20% aqueous methanol to 100% methanol containing 0.1% trifluoroacetic acid.

-

Flow Rate: 2 mL/min

-

Detection: UV at 254 nm

-

This compound is collected as a distinct peak based on its retention time.

-

Antibacterial Activity Assay (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as DMSO, at a high concentration.

-

Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.

-

Incubation: The plate is incubated under conditions suitable for bacterial growth (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or an acidic isopropanol solution).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

Mechanism of Action and Signaling Pathways

The precise signaling pathways affected by this compound have not been extensively studied. However, based on its structural similarity to Lactoquinomycin A, a proposed mechanism of action involves the induction of DNA damage.[3] Lactoquinomycin A has been shown to intercalate with DNA, leading to the activation of DNA damage response pathways.[3]

Proposed DNA Damage Response Pathway

It is hypothesized that this compound, like its analogue, can cause DNA double-strand breaks (DSBs). This damage is recognized by sensor proteins, primarily the ATM (Ataxia Telangiectasia Mutated) kinase. ATM activation initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.

Potential for Apoptosis Induction

The cytotoxic effects of this compound suggest that it can induce apoptosis in cancer cell lines.[1] Following the induction of significant DNA damage, the intrinsic pathway of apoptosis is likely activated. This involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade that culminates in programmed cell death.

Conclusion

This compound is a promising antibiotic with demonstrated antibacterial and cytotoxic properties. This guide has summarized its key physical and chemical characteristics and provided detailed experimental protocols for its study. While the precise molecular mechanisms of this compound are still under investigation, the available evidence points towards DNA damage as a primary mode of action. Further research is warranted to fully elucidate its signaling pathways and to explore its therapeutic potential in drug development.

References

- 1. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris [mdpi.com]

- 3. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. toku-e.com [toku-e.com]

Lactoquinomycin B: An In-Depth Technical Guide on its Mechanism of Action on Bacterial Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactoquinomycin B is a naphthoquinone antibiotic produced by Streptomyces species.[1][2] Structurally, it is distinguished from the more extensively studied Lactoquinomycin A (LQM-A) by the presence of a 4a,10a-epoxide group.[1] This structural modification is reported to significantly reduce its antibacterial potency.[1] Due to a scarcity of direct research on this compound's mechanism of action, this guide synthesizes the detailed mechanistic insights available for LQM-A and contextualizes them for LQM-B. The prevailing hypothesis is that this compound shares a similar mechanism with LQM-A, primarily inducing DNA damage through intercalation, but with attenuated activity. This document provides a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: DNA Damage via Intercalation

The primary antibacterial action of the closely related Lactoquinomycin A, and by extension likely this compound, is the induction of DNA damage.[1][3] This contrasts with other structurally similar polyketides like tetracycline, which inhibits protein synthesis.[1] The mode of action does not appear to involve the inhibition of protein synthesis or the disruption of the bacterial cell membrane potential.[1]

The key mechanism is DNA intercalation, where the molecule inserts itself between the base pairs of the DNA double helix.[1][4] This interaction leads to topological changes in the DNA, such as unwinding and lengthening, which can disrupt DNA replication and transcription, ultimately triggering the bacterial SOS response to DNA damage.[1][5] LQM-A has been shown to convert supercoiled plasmid DNA to its relaxed form, a hallmark of intercalating agents.[1][3] Furthermore, studies on LQM-A indicate a preference for intercalating in AT-rich regions of DNA.[1] The quinone moiety within the lactoquinomycin structure may also contribute to cytotoxicity through the generation of reactive oxygen species, such as superoxide and hydroxyl radicals, which can further damage cellular components including DNA.[6]

Quantitative Data: Antibacterial Activity

This compound generally exhibits weaker antibacterial activity compared to Lactoquinomycin A, particularly against Gram-positive bacteria.[1] The following tables summarize the Minimum Inhibitory Concentration (MIC) values for both compounds against a range of bacterial strains. The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: MIC Values of this compound and Related Compounds against Gram-Positive Bacteria

| Bacterial Strain | This compound (µg/mL) | Lactoquinomycin A (µg/mL) |

| Staphylococcus aureus ATCC 25923 | > 32 | 0.06 |

| Enterococcus faecium ATCC 19434 | > 32 | 0.12 |

| Enterococcus faecalis ATCC 19433 | > 32 | 0.12 |

| Methicillin-resistant S. aureus (MRSA) | 1 to > 32 | 0.25 - 0.5 |

Data sourced from Chung, Y., et al. (2021).[1]

Table 2: MIC Values of this compound and Related Compounds against Gram-Negative Bacteria

| Bacterial Strain | This compound (µg/mL) | Lactoquinomycin A (µg/mL) |

| Escherichia coli ATCC 25922 | > 32 | 16 |

| Klebsiella pneumoniae ATCC 10031 | > 32 | ≥ 32 |

| Salmonella enterica ATCC 14028 | 1 | 0.03 - 1 |

Data sourced from Chung, Y., et al. (2021).[1][7]

Key Experimental Protocols

The mechanism of action for lactoquinomycins has been elucidated through several key experiments. Detailed methodologies are provided below.

In Vivo Dual-Reporter Assay

This assay distinguishes between compounds that induce DNA damage and those that inhibit protein synthesis.[1][5]

Principle: The assay utilizes a reporter bacterial strain engineered with two fluorescent protein genes under the control of specific promoters.[5][8]

-

DNA Damage Detection: The Red Fluorescent Protein (RFP) gene is controlled by the sulA promoter.[5] sulA is part of the SOS response pathway, which is activated by DNA damage.[1] DNA damage leads to the inactivation of the LexA repressor, allowing for the expression of RFP.[1]

-

Translation Inhibition Detection: The far-red fluorescent protein gene (Katushka2S) is placed under the control of a modified tryptophan operon leader sequence (trpL-2Ala).[1][5] Ribosome stalling, caused by translation-inhibiting compounds, triggers the expression of Katushka2S.[1]

Protocol:

-

Prepare a Mueller-Hinton Broth (MHBc) agar plate.

-

Spread the dual-reporter bacterial strain evenly across the surface of the agar plate.

-

Prepare sterile paper discs and impregnate them with the test compound (e.g., this compound) at its MIC. Control discs with known DNA-damaging agents (e.g., Doxorubicin) and translation inhibitors (e.g., Tetracycline, Erythromycin) should also be prepared.[1]

-

Place the discs onto the agar surface.

-

Incubate the plate overnight at 37°C.[1]

-

Analyze the plate using a fluorescence imager (e.g., Chemi-Doc) with appropriate filters for RFP (Cy3 mode) and Katushka2S (Cy5 mode).[1]

-

Interpretation: A green pseudo-color fluorescence zone around the disc indicates DNA damage, while a red pseudo-color zone indicates inhibition of translation.[1]

Ethidium Bromide (EtBr) Displacement Assay

This assay determines if a compound can intercalate into DNA.[1][9]

Principle: Ethidium bromide is a fluorescent dye that exhibits a significant increase in fluorescence intensity when it intercalates into the DNA double helix.[10][11] A test compound that can also intercalate into DNA will compete with EtBr for the binding sites, displacing it and causing a reduction in fluorescence intensity.[9][12]

Protocol:

-

Extract and purify bacterial genomic DNA (e.g., from S. aureus ATCC 25923).[1]

-

Prepare a solution in a fluorescence cuvette containing buffer (e.g., 2 mM HEPES, 0.01 mM EDTA, 9.4 mM NaCl, pH 7.0), a fixed concentration of DNA, and a fixed concentration of EtBr.[9]

-

Allow the DNA-EtBr complex to form by incubating for a set period (e.g., 1 hour).[12]

-

Measure the initial fluorescence intensity of the DNA-EtBr complex using a spectrofluorometer (e.g., excitation at 545 nm, emission at 595 nm).[1][9]

-

Add increasing concentrations of the test compound (this compound) to the cuvette.

-

After each addition, mix thoroughly and measure the fluorescence intensity.

-

Plot the percentage of fluorescence reduction against the concentration of the test compound. A significant decrease in fluorescence indicates that the compound is displacing EtBr and intercalating into the DNA.[9]

Gel Mobility Shift Assay

This assay visually demonstrates the effect of an intercalating agent on the conformation of plasmid DNA.[1][13]

Principle: Plasmid DNA can exist in different topological forms, primarily as supercoiled and relaxed circular DNA.[3] Supercoiled DNA is more compact and migrates faster through an agarose gel than the more open, relaxed form.[13] DNA intercalators unwind the DNA helix, which introduces nicks and converts the supercoiled form to the slower-migrating relaxed form.[3]

Protocol:

-

Isolate and purify supercoiled plasmid DNA (e.g., pUC19).[1]

-

Set up reaction mixtures containing a fixed amount of plasmid DNA (e.g., 100 ng) in a suitable buffer (e.g., 0.1 M Tris-Cl, 0.1 M NaCl, pH 8.0).[1]

-

Add varying concentrations of the test compound (this compound), typically ranging from 0x to 8x the MIC.[1]

-

For time-dependent analysis, use a fixed concentration of the compound and incubate for different time intervals (e.g., 0 to 120 minutes).[1]

-

Stop the reactions and add a gel loading dye.

-

Load the samples onto a 1.2% agarose gel.[12]

-

Perform electrophoresis at a constant voltage (e.g., 100V) until the dye front has migrated an appropriate distance.[12]

-

Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize it under UV light.[12]

-

Interpretation: A decrease in the intensity of the faster-migrating supercoiled DNA band and a corresponding increase in the slower-migrating relaxed DNA band with increasing drug concentration or time indicates DNA intercalation.[1]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanism and experimental workflows.

References

- 1. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris [ouci.dntb.gov.ua]

- 5. Sorting Out Antibiotics' Mechanisms of Action: a Double Fluorescent Protein Reporter for High-Throughput Screening of Ribosome and DNA Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of lactoquinomycin A with special reference to the radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lactoquinomycin, a novel anticancer antibiotic. I. Taxonomy, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sorting Out Antibiotics' Mechanisms of Action: a Double Fluorescent Protein Reporter for High-Throughput Screening of Ribosome and DNA Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. heraldopenaccess.us [heraldopenaccess.us]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. med.upenn.edu [med.upenn.edu]

Lactoquinomycin B: A Technical Guide to its Function as a DNA Intercalating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactoquinomycin B is a pyranonaphthoquinone antibiotic, structurally characterized as the 4a,10a-epoxide derivative of the more extensively studied Lactoquinomycin A.[1][2] While research specific to this compound is limited, its close structural similarity to Lactoquinomycin A suggests a shared mechanism of action centered on DNA intercalation. This guide synthesizes the available data on this compound and extrapolates from the known functions of Lactoquinomycin A to provide a comprehensive technical overview of its role as a DNA intercalating agent. This document covers its mechanism of action, available quantitative data, detailed experimental protocols for assessing its DNA binding properties, and the cellular pathways it likely perturbs.

Introduction to this compound

This compound is a member of the pyranonaphthoquinone family of antibiotics, produced by Streptomyces species.[1][2] Its structure is closely related to Lactoquinomycin A, with the key distinction being the presence of a 4a,10a-epoxide group.[1][2] This structural modification is associated with a reduction in its biological activity compared to Lactoquinomycin A.[3] Despite its weaker antibacterial profile, this compound has demonstrated cytotoxic effects against various human and murine tumor cell lines, indicating its potential as a scaffold for anticancer drug development.[1][2]

Mechanism of Action: DNA Intercalation

The primary mechanism of action for this compound, inferred from studies on Lactoquinomycin A, is the intercalation into double-stranded DNA.[3] This process involves the insertion of its planar pyranonaphthoquinone ring system between the base pairs of the DNA double helix.[3] This intercalation disrupts the normal structure and function of DNA, leading to the inhibition of critical cellular processes such as DNA replication and transcription.[3] The consequence of this DNA damage is the induction of the SOS response in bacteria and apoptotic pathways in eukaryotic cells.

DNA Damage Induction

Studies on Lactoquinomycin A using in vivo dual-reporter assays have shown that it induces DNA damage without inhibiting protein synthesis.[3] This is a key characteristic of DNA intercalating agents. The structural similarity strongly suggests that this compound acts through a similar pathway.

Alteration of DNA Topology

A hallmark of DNA intercalators is their ability to unwind the DNA helix, leading to a change in its supercoiling. Gel mobility shift assays with Lactoquinomycin A have demonstrated its ability to convert supercoiled plasmid DNA into its relaxed form in a concentration- and time-dependent manner.[3][4] This provides strong evidence for its intercalative binding mode.

Quantitative Data

Quantitative data specifically for this compound is sparse in the available literature. Most comparative studies focus on the more potent Lactoquinomycin A.

| Parameter | This compound | Lactoquinomycin A | Reference Compound |

| Antibacterial Activity (MIC) | Weaker activity (1 to >32 µg/mL) | Potent activity (0.06–2 µg/mL against Gram-positive bacteria) | Doxorubicin (MIC = 0.25 µg/mL) |

| Cytotoxicity | Displayed against human and murine tumor cell lines | Significant anticancer activity | - |

| Acute Toxicity (LD50 in mice) | ~40 mg/kg (intravenous) | - | - |

Table 1: Summary of available quantitative data for this compound and comparison with Lactoquinomycin A.[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the DNA intercalating properties of this compound, adapted from protocols used for Lactoquinomycin A.

Ethidium Bromide (EtBr) Displacement Assay

This assay is used to determine the ability of a compound to displace EtBr from DNA, which is indicative of an intercalative binding mode. A reduction in fluorescence intensity of the EtBr-DNA complex upon addition of the test compound suggests intercalation.

Protocol:

-

DNA Preparation: Extract genomic DNA from a suitable bacterial strain (e.g., S. aureus ATCC25923) using a standard extraction method.

-

Reaction Mixture: In a 96-well black plate, prepare a reaction mixture containing:

-

Tris buffer (0.1 M Tris-Cl, 0.1 M NaCl, pH 8.0)

-

Ethidium Bromide (final concentration, e.g., 2 µM)

-

Extracted DNA (final concentration, e.g., 20 µM)

-

-

Incubation: Incubate the mixture at room temperature in the dark for 10 minutes to allow for EtBr-DNA complex formation.

-

Compound Addition: Add varying concentrations of this compound (e.g., 0 to 8x MIC) to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of 545 nm and an emission wavelength of 595 nm.

-

Data Analysis: Plot the percentage of fluorescence intensity against the concentration of this compound. A dose-dependent decrease in fluorescence indicates DNA intercalation.

Gel Mobility Shift Assay

This assay visualizes the effect of a compound on the topology of supercoiled DNA. Intercalating agents cause the supercoiled DNA to unwind and relax, resulting in a slower migration through an agarose gel.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine:

-

Supercoiled plasmid DNA (e.g., pUC19, 100 ng)

-

Tris buffer (0.1 M Tris-Cl, 0.1 M NaCl, pH 8.0)

-

Varying concentrations of this compound (e.g., 0 to 8x MIC)

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes for concentration-dependent assay; varying times for time-dependent assay).

-

Gel Electrophoresis:

-

Add loading dye to each reaction.

-

Load the samples onto a 1% agarose gel.

-

Run the gel in 1x TAE buffer at a constant voltage (e.g., 100 V) until sufficient separation is achieved.

-

-

Visualization:

-

Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Visualize the DNA bands under UV illumination.

-

-

Analysis: Compare the migration of the treated DNA with the untreated control. A shift from the faster-migrating supercoiled form to the slower-migrating relaxed circular form indicates DNA intercalation.

Cellular Signaling Pathways

The induction of DNA damage by this compound is expected to trigger a cascade of cellular signaling events, culminating in cell cycle arrest and apoptosis in cancer cells.

DNA Damage Response (DDR) Pathway

In eukaryotic cells, DNA damage is sensed by proteins such as the MRN complex (MRE11-RAD50-NBS1), which in turn activate ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a host of downstream targets, including the tumor suppressor protein p53 and the checkpoint kinase Chk2.

p53-Mediated Apoptosis

Activation of p53 can lead to cell cycle arrest, allowing time for DNA repair. However, in the case of extensive and irreparable damage, p53 can initiate apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and Puma, and downregulating anti-apoptotic proteins like Bcl-2. This leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.

Conclusion and Future Directions

This compound, a structural analog of Lactoquinomycin A, is a promising DNA intercalating agent with cytotoxic activity against tumor cells. While direct experimental evidence for its mechanism of action is limited, the extensive research on Lactoquinomycin A provides a strong foundation for understanding its biological activities. Future research should focus on obtaining specific quantitative data for this compound's DNA binding affinity (e.g., binding constants) and its IC50 values against a panel of cancer cell lines. Furthermore, detailed studies on its effects on topoisomerases and the elucidation of the specific signaling pathways it modulates will be crucial for its development as a potential therapeutic agent. The experimental protocols and mechanistic frameworks provided in this guide offer a roadmap for such future investigations.

References

- 1. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. licorbio.com [licorbio.com]

- 3. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Lactoquinomycin B Against Gram-positive Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of Lactoquinomycin B, with a specific focus on its activity against Gram-positive bacteria. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.

Introduction

This compound is a quinone-containing antibiotic that belongs to the lactoquinomycin class of natural products. It is structurally related to Lactoquinomycin A, from which it is derived as a 4a,10a-epoxide derivative.[1] While much of the research has focused on the more potent Lactoquinomycin A, understanding the antibacterial profile of this compound is crucial for structure-activity relationship studies and potential future antibiotic development. This guide synthesizes the available data on the activity of this compound against clinically relevant Gram-positive pathogens.

Quantitative Antibacterial Spectrum of this compound

The antibacterial activity of this compound against a range of Gram-positive bacteria has been evaluated, primarily through the determination of Minimum Inhibitory Concentrations (MICs). The available data indicates that this compound exhibits weaker antibacterial activity compared to its parent compound, Lactoquinomycin A.[2] The structural modification, specifically the 4a,10a-epoxide, is suggested to play a role in this reduced biological activity.[2]

The following table summarizes the reported MIC values for this compound against various Gram-positive bacterial strains. For comparative purposes, the activity of Lactoquinomycin A is also included.

| Gram-Positive Bacterium | Strain | This compound MIC (µg/mL) | Lactoquinomycin A MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | 2 | 0.25 |

| Staphylococcus aureus (MSSA) | CCARM 3089 | 1 | 0.125 |

| Staphylococcus aureus (MRSA) | CCARM 3090 | >32 | 0.5 |

| Enterococcus faecium | ATCC 19434 | 4 | 1 |

| Enterococcus faecalis | ATCC 19433 | 4 | 2 |

Data sourced from Chung et al., 2020.

Proposed Mechanism of Action

While the specific signaling pathways of this compound have not been extensively elucidated, its mechanism of action is inferred to be similar to that of Lactoquinomycin A, albeit with reduced potency. Lactoquinomycin A has been shown to induce DNA damage by intercalating into double-stranded DNA.[2][3] This action is distinct from a mechanism that would inhibit protein synthesis. The proposed mechanism for Lactoquinomycin A involves the following steps:

-

Cellular Uptake: The molecule penetrates the bacterial cell envelope.

-

DNA Intercalation: Lactoquinomycin A inserts itself between the base pairs of the bacterial DNA.

-

Topoisomerase Inhibition: This intercalation is thought to interfere with the function of DNA topoisomerases, enzymes crucial for DNA replication and repair.

-

DNA Damage: The disruption of DNA processes leads to the accumulation of DNA damage.

-

Inhibition of Macromolecular Synthesis: Consequently, essential cellular processes such as DNA replication and transcription are inhibited, ultimately leading to bacterial cell death.

Given that this compound is a derivative of Lactoquinomycin A, it is hypothesized to follow a similar, DNA-damaging pathway. The presence of the 4a,10a-epoxide group in this compound likely hinders its ability to efficiently intercalate into the DNA helix, resulting in its observed weaker antibacterial activity.

Caption: Proposed mechanism of Lactoquinomycin A, likely similar for this compound.

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized methods for measuring its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a commonly employed technique.

Broth Microdilution Assay for MIC Determination

1. Preparation of Bacterial Inoculum:

- Aseptically pick several colonies of the test Gram-positive bacterium from a fresh agar plate.

- Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).

- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

- Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of this compound Dilutions:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile broth to achieve the desired concentration range.

3. Inoculation and Incubation:

- Add the prepared bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound.

- Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

- Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

4. Determination of MIC:

- After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

- The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep_inoculum [label="Prepare Bacterial Inoculum\n(0.5 McFarland)", fillcolor="#FBBC05", fontcolor="#202124"];

prep_dilutions [label="Prepare Serial Dilutions\nof this compound", fillcolor="#FBBC05", fontcolor="#202124"];

inoculate_plate [label="Inoculate Microtiter Plate", fillcolor="#FBBC05", fontcolor="#202124"];

incubate [label="Incubate Plate\n(35-37°C, 16-20h)", fillcolor="#FBBC05", fontcolor="#202124"];

read_results [label="Visually Inspect for Growth\n(Turbidity)", fillcolor="#FBBC05", fontcolor="#202124"];

determine_mic [label="Determine MIC", fillcolor="#EA4335", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep_inoculum;

start -> prep_dilutions;

prep_inoculum -> inoculate_plate;

prep_dilutions -> inoculate_plate;

inoculate_plate -> incubate;

incubate -> read_results;

read_results -> determine_mic;

determine_mic -> end;

}

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound demonstrates inhibitory activity against a selection of Gram-positive bacteria, although it is less potent than its structural analog, Lactoquinomycin A. The available data suggests that its mechanism of action is likely similar, involving the induction of DNA damage. The provided experimental protocols offer a standardized approach for further investigation into the antibacterial spectrum of this compound. Future research could focus on elucidating the precise molecular interactions of this compound with bacterial DNA and topoisomerases to better understand the structure-activity relationships within this class of antibiotics. Such studies are essential for the rational design of new and more effective antibacterial agents.

References

- 1. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cytotoxic Effects of Lactoquinomycin B on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactoquinomycin B, a novel antibiotic, has demonstrated notable cytotoxic effects against various cancer cell lines. This technical guide synthesizes the available research to provide a comprehensive overview of its anti-cancer properties, with a focus on its mechanism of action, effects on cellular signaling pathways, and methodologies for its study. Due to the limited availability of specific quantitative data for this compound, this guide incorporates detailed information from its close structural analog, Lactoquinomycin A, to provide a more complete understanding of its potential as an anti-cancer agent. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Introduction

This compound is a novel antibiotic isolated from Streptomyces tanashiensis, alongside its analog Lactoquinomycin A.[1] Structurally, it is characterized as a 4a,10a-epoxide derivative of Lactoquinomycin A.[1] Early studies have indicated that this compound exhibits inhibitory activity against bacteria, particularly Gram-positive organisms, and displays cytotoxicity against both human and murine tumor cell lines.[1] While its potential as an anti-cancer agent is recognized, detailed quantitative studies on its specific cytotoxic effects and mechanisms of action are not as extensively documented as those for Lactoquinomycin A. This guide aims to consolidate the existing knowledge on this compound and supplement it with data from its better-studied counterpart to illuminate its therapeutic potential.

Cytotoxic Activity of Lactoquinomycins

Table 1: Cytotoxicity (IC50) of Lactoquinomycin A against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| L5178Y (Doxorubicin-resistant) | Mouse Leukemia | > 0.08 | [3] |

Note: The data for Lactoquinomycin A is provided as a reference due to the limited availability of specific IC50 values for this compound.

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated. However, studies on Lactoquinomycin A provide significant insights into the potential pathways through which this compound may exert its cytotoxic effects.

Induction of DNA Damage and Radical Formation

Lactoquinomycin A has been shown to inhibit the biosynthesis of DNA, RNA, and protein.[3] A primary mechanism of its cytotoxicity is believed to be the generation of superoxide and hydroxyl radicals.[3] This leads to a significant reduction in cellular NADH and ATP levels, ultimately causing rapid cell death.[3] Given the structural similarity, it is plausible that this compound shares this ability to induce oxidative stress and disrupt cellular metabolism. Lactoquinomycin A is also known to intercalate into double-stranded DNA, causing a conformational change from a supercoiled to a relaxed state, which can interfere with DNA replication and repair processes.[2][4]

Inhibition of AKT Signaling

Lactoquinomycin A has been identified as an inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B).[2] AKT is a crucial node in signaling pathways that promote cell survival, proliferation, and angiogenesis. By inhibiting AKT, Lactoquinomycin A can disrupt these pro-survival signals and promote apoptosis.

A proposed mechanism for the cytotoxic action of Lactoquinomycin A, and potentially B, is depicted in the following signaling pathway diagram.

Caption: Proposed mechanism of action for Lactoquinomycin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytotoxic effects of compounds like this compound.

Cell Culture

-

Cell Lines: Select appropriate human or murine cancer cell lines (e.g., L5178Y, MCF-7, HeLa).

-

Media: Culture cells in the recommended medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the drug that causes a 50% reduction in cell viability.

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Preparation and Treatment: Culture and treat cells with this compound as described above.

-

Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of action of lactoquinomycin A with special reference to the radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structural Secrets of Lactoquinomycin B: A Guide to its Structure-Activity Relationship

For Immediate Release

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Lactoquinomycin B, a naturally occurring naphthoquinone antibiotic.[1][2] Aimed at researchers, scientists, and drug development professionals, this document synthesizes key findings on the compound's antibacterial and anticancer properties, detailing the impact of structural modifications on its biological activity. Through a systematic presentation of quantitative data, experimental protocols, and visual diagrams, this guide serves as a critical resource for the ongoing exploration of this compound and its analogs as potential therapeutic agents.

Core Structure and Key Analogs

This compound is a polyketide antibiotic produced by Streptomyces tanashiensis.[1] Its core structure is characterized by a naphthoquinone moiety fused to a γ-lactone ring. A key structural feature that distinguishes it from its more potent precursor, Lactoquinomycin A, is the presence of a 4a,10a-epoxide.[1][3] This modification has been shown to significantly influence its biological activity. Other notable analogs include N-methyl lactoquinomycin A and menoxymycin A.

Structure-Activity Relationship Insights

The primary determinant of this compound's biological activity lies in the modifications of its core structure, particularly when compared to Lactoquinomycin A. The introduction of the 4a,10a-epoxide in this compound generally leads to a reduction in antibacterial potency against Gram-positive bacteria.[3] This suggests that the planarity and electronic properties of the aromatic system are crucial for its interaction with the biological target.

The proposed mechanism of action for the parent compound, Lactoquinomycin A, involves intercalation into DNA, leading to DNA damage and subsequent inhibition of DNA replication and RNA transcription.[3][4] It is highly probable that this compound shares a similar mechanism, with the epoxide group potentially altering the efficiency of this intercalation.

Quantitative Analysis of Biological Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and related compounds against various bacterial strains, providing a clear comparison of their antibacterial efficacy.

| Compound | S. aureus (MSSA) | S. aureus (MRSA) | E. faecium | E. faecalis | S. enterica | E. coli | K. pneumoniae |

| Lactoquinomycin A | 0.06 - 0.5 µg/mL | 0.25 - 0.5 µg/mL | 0.06 µg/mL | 2 µg/mL | 0.03 - 1 µg/mL | 16 - >32 µg/mL | >32 µg/mL |

| This compound | 1 µg/mL | 1 µg/mL | 4 µg/mL | 4 µg/mL | >32 µg/mL | >32 µg/mL | >32 µg/mL |

| N-methyl lactoquinomycin A | 2 µg/mL | 2 µg/mL | 2 µg/mL | 4 µg/mL | >32 µg/mL | >32 µg/mL | >32 µg/mL |

| Menoxymycin A | 4 µg/mL | 4 µg/mL | 4 µg/mL | 4 µg/mL | >32 µg/mL | >32 µg/mL | >32 µg/mL |

Data compiled from Chung et al., 2021.[3][4]

Key Experimental Methodologies

A foundational aspect of SAR studies is the robust and reproducible nature of the experimental protocols. Below are the detailed methodologies for the key assays used in the evaluation of this compound and its analogs.

Antimicrobial Activity Assay (Broth Microdilution Method)

-

Bacterial Strain Preparation: Bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), are cultured overnight in nutrient broth or brain heart infusion for vancomycin-resistant Enterococcus faecalis (VREF).[5]

-

Inoculum Preparation: The overnight cultures are diluted to achieve a final inoculum of 5 x 10^5 colony-forming units (CFU)/mL in a 96-well microtiter plate.

-

Compound Dilution: The test compounds (this compound and its analogs) are serially diluted in the appropriate broth to create a range of concentrations.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Ampicillin and tetracycline are often used as positive controls.[3]

DNA Intercalation Assay (Ethidium Bromide Displacement)

-

Reaction Mixture Preparation: A solution containing bacterial DNA (e.g., from S. aureus) and ethidium bromide (EtBr) is prepared in a suitable buffer.

-

Fluorescence Measurement: The initial fluorescence of the DNA-EtBr complex is measured using a spectrofluorometer (excitation at 545 nm, emission at 595 nm).[3]

-

Compound Addition: Increasing concentrations of the test compound (e.g., Lactoquinomycin A) are added to the reaction mixture.[3]

-

Fluorescence Quenching: The reduction in fluorescence intensity is measured after each addition. Displacement of EtBr from the DNA by the test compound leads to a decrease in fluorescence. Doxorubicin is typically used as a positive control, while a non-intercalating antibiotic like Ciprofloxacin serves as a negative control.[3]

Plasmid DNA Mobility Shift Assay

-

Reaction Setup: Supercoiled plasmid DNA (e.g., pUC19) is incubated with varying concentrations of the test compound at different time points.[3][4]

-

Agarose Gel Electrophoresis: The reaction mixtures are loaded onto an agarose gel and subjected to electrophoresis.

-

Visualization: The DNA bands are visualized under UV light after staining with a DNA-binding dye.

-

Analysis: Intercalation of the compound into the supercoiled plasmid DNA causes it to unwind and migrate slower, resulting in a shift from the supercoiled form to the relaxed form.[3][4]

Visualizing the Mechanism and Workflow

To better illustrate the underlying processes and relationships in Lactoquinomycin SAR studies, the following diagrams have been generated using Graphviz.

Caption: Proposed signaling pathway for Lactoquinomycin A's antibacterial activity.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Logical relationship of a key SAR finding for this compound.

Conclusion and Future Directions

The structure-activity relationship of this compound, primarily defined by its comparison to Lactoquinomycin A, underscores the critical role of the 4a,10a-epoxide in modulating its biological activity. While this modification reduces its antibacterial potency, further investigation into other structural alterations could lead to the development of novel analogs with improved therapeutic indices. Future research should focus on the synthesis of a broader range of derivatives to probe the SAR more deeply, including modifications to the lactone ring and the quinone moiety. Such studies, guided by the methodologies outlined in this document, will be instrumental in unlocking the full therapeutic potential of the lactoquinomycin scaffold.

References

- 1. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lactoquinomycin, a novel anticancer antibiotic. I. Taxonomy, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of Platensimycin Analogs with Varying Degrees of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Lactoquinomycin B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Lactoquinomycin B, a naphthoquinone antibiotic. The described methodology is based on the widely accepted broth microdilution technique. Additionally, this document summarizes the known antibacterial activity of this compound and illustrates its presumed mechanism of action.

Introduction

This compound is an antibiotic that belongs to the naphthoquinone class of compounds. It is a 4a,10a-epoxide derivative of Lactoquinomycin A and has demonstrated inhibitory activity, particularly against Gram-positive bacteria.[1] Understanding the potency of novel antimicrobial agents is crucial for drug development, and the MIC assay is the gold standard for quantifying the in vitro antibacterial activity of a compound. This protocol provides a step-by-step guide to performing a reliable and reproducible MIC assay for this compound.

Data Presentation

The antibacterial efficacy of this compound is concentration-dependent. The following table summarizes the reported MIC values of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. For comparison, the MIC values of its parent compound, Lactoquinomycin A, are also presented.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Lactoquinomycin A

| Bacterial Strain | This compound (µg/mL) | Lactoquinomycin A (µg/mL) |

| Staphylococcus aureus ATCC25923 | 2 | 0.06 |

| Enterococcus faecium ATCC19434 | 4 | 0.5 |

| Enterococcus faecalis ATCC19433 | 4 | 0.5 |

| Escherichia coli ATCC25922 | >32 | 16 |

| Klebsiella pneumoniae ATCC13883 | >32 | >32 |

| Salmonella enterica ATCC14028 | 1 | 0.03 |

Data sourced from Chung et al., 2020.[2]

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol outlines the broth microdilution method for determining the MIC of this compound. This method involves exposing a standardized bacterial inoculum to serial dilutions of the antibiotic in a liquid growth medium.

Materials

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (37°C)

-

Micropipettes and sterile tips

-

Solvent for this compound (e.g., DMSO, sterile water)

Procedure

-

Preparation of this compound Stock Solution:

-

Accurately weigh a small amount of this compound powder.

-

Dissolve the powder in a suitable solvent to create a high-concentration stock solution (e.g., 1 mg/mL). Ensure complete dissolution.

-

-

Preparation of Serial Dilutions:

-

In a sterile 96-well plate, add 100 µL of sterile CAMHB to all wells except for the first column.

-

In the first column, add 200 µL of the working solution of this compound (prepared by diluting the stock solution in CAMHB to twice the highest desired final concentration).

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

The eleventh column will serve as the growth control (no antibiotic), and the twelfth column as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation of the Microtiter Plate:

-

Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate from columns 1 to 11.

-

Do not add bacteria to the sterility control wells (column 12).

-

-

Incubation:

-

Cover the microtiter plate and incubate at 37°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution MIC assay for this compound.

References

Application Notes and Protocols: Time-Kill Kinetics Assay for Lactoquinomycin B against Staphylococcus aureus

These application notes provide a comprehensive overview and detailed protocols for assessing the bactericidal or bacteriostatic activity of Lactoquinomycin B against Staphylococcus aureus using a time-kill kinetics assay. This information is intended for researchers, scientists, and drug development professionals working on novel antimicrobial agents.

Introduction

This compound is a quinone-containing antibiotic belonging to the lactoquinomycin family, which has demonstrated inhibitory activity against Gram-positive bacteria, including the clinically significant pathogen Staphylococcus aureus.[1] Understanding the pharmacodynamics of a novel antibiotic is crucial for its development. The time-kill kinetics assay is a fundamental in vitro method used to assess the concentration-dependent and time-dependent killing of a bacterium by an antimicrobial agent. This assay provides valuable insights into whether an antibiotic exhibits bactericidal (killing) or bacteriostatic (inhibiting growth) properties.[2]

The closely related compound, Lactoquinomycin A, has been shown to exert its antibacterial effect by inducing DNA damage through intercalation, leading to a switch in plasmid DNA from a supercoiled to a relaxed form.[3][4][5] It is plausible that this compound shares a similar mechanism of action. These application notes will detail the protocol for performing a time-kill kinetics assay with this compound against S. aureus and provide a framework for data interpretation.

Data Presentation

The following tables summarize hypothetical quantitative data for a time-kill kinetics assay of this compound against S. aureus. This data is structured for clear comparison and is based on typical results expected from such an assay.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus

| Strain | MIC (µg/mL) |

| S. aureus ATCC 29213 (MSSA) | 0.5 |

| S. aureus ATCC 43300 (MRSA) | 1.0 |

Note: The MIC values are hypothetical and should be determined experimentally for this compound.

Table 2: Time-Kill Kinetics of this compound against S. aureus ATCC 43300 (MRSA)

| Time (hours) | Mean Log10 CFU/mL (± SD) |

| Growth Control | |

| 0 | 5.7 ± 0.1 |

| 2 | 6.5 ± 0.2 |

| 4 | 7.8 ± 0.1 |

| 8 | 8.9 ± 0.2 |

| 24 | 9.5 ± 0.3 |

| This compound (1x MIC) | |

| 0 | 5.7 ± 0.1 |

| 2 | 5.5 ± 0.2 |

| 4 | 5.3 ± 0.1 |

| 8 | 5.4 ± 0.2 |

| 24 | 5.8 ± 0.3 |

| This compound (4x MIC) | |

| 0 | 5.7 ± 0.1 |

| 2 | 4.8 ± 0.2 |

| 4 | 3.9 ± 0.1 |

| 8 | 2.5 ± 0.2 |

| 24 | 2.1 ± 0.3 |

| This compound (8x MIC) | |

| 0 | 5.7 ± 0.1 |

| 2 | 3.9 ± 0.2 |

| 4 | 2.6 ± 0.1 |

| 8 | <2.0 |

| 24 | <2.0 |

Note: This data is illustrative. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[2] A bacteriostatic effect is observed when there is a <3-log10 reduction in CFU/mL.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of S. aureus.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

S. aureus strain (e.g., ATCC 29213 or ATCC 43300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader (600 nm)

-

Incubator (37°C)

Protocol:

-

Prepare a bacterial inoculum by suspending a few colonies of S. aureus from an overnight agar plate into sterile saline. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

-

Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL. The final volume in each well will be 200 µL.

-

Include a positive control (bacteria with no drug) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound at which no visible growth is observed.

Time-Kill Kinetics Assay

Objective: To evaluate the rate and extent of killing of S. aureus by this compound over time.

Materials:

-

This compound stock solution

-

S. aureus strain

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile culture tubes or flasks

-

Incubator shaker (37°C, 150 rpm)

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Tryptic Soy Agar (TSA) plates

-

Micropipettes and sterile tips

-

Timer

Protocol:

-

Prepare an overnight culture of S. aureus in CAMHB.

-

Inoculate fresh CAMHB with the overnight culture and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 1-5 x 10⁶ CFU/mL).

-

Prepare flasks or tubes containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). Also, prepare a growth control flask without the antibiotic.

-

Inoculate each flask with the mid-log phase bacterial culture to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

-

Incubate the flasks at 37°C with constant shaking (150 rpm).

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.

-

Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

-

Plate 100 µL of the appropriate dilutions onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL at each time point.

-

Plot the mean Log10 CFU/mL versus time for each concentration of this compound and the growth control.

Visualizations

Experimental Workflow

Caption: Workflow for the time-kill kinetics assay of this compound against S. aureus.

Proposed Mechanism of Action

Caption: Proposed mechanism of action of this compound against S. aureus.

References

- 1. This compound, a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. emerypharma.com [emerypharma.com]

- 3. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]